molecular formula C17H20N4OS B5865421 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide

2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide

Cat. No. B5865421
M. Wt: 328.4 g/mol
InChI Key: MGJYJGVRXDOCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, also known as NAPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide involves the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce pain and inflammation in various animal models, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide is its broad range of biological activities, which makes it a versatile compound for use in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain applications, and its potential toxicity and side effects must be carefully evaluated.

Future Directions

There are several potential future directions for the study of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, including the development of novel therapeutic agents for the treatment of cancer, inflammation, and pain. Further studies are also needed to elucidate the molecular mechanisms underlying its biological activities, as well as to investigate its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a compound with significant potential for use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad range of biological activities, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully elucidate its potential applications and limitations, and to explore its use in other fields.

Synthesis Methods

2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine with carbon disulfide, followed by the reaction of the resulting compound with piperazine and acetic anhydride. The final compound is obtained through purification and crystallization.

Scientific Research Applications

2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

2-[4-(naphthalen-1-ylcarbamothioyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c18-16(22)12-20-8-10-21(11-9-20)17(23)19-15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYJGVRXDOCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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